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Compound of Interest

4-(1,2,5-Thiadiazol-3-
Compound Name:

yl)morpholine
CAS No.: 214691-24-4
Cat. No.: B12125083

Get Quote

Executive Summary

In the analysis of Timolol Maleate, Timolol Impurity D (EP) and Timolol Related Compound D
(USP) refer to the identical chemical entity: 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol.

Despite their chemical identity, their regulatory application differs slightly. The USP explicitly
utilizes this compound as a critical System Suitability marker to establish resolution (NLT 2.0)
from the main Timolol peak. This guide provides a direct comparison of the standards, a
modernized experimental protocol for their detection, and data supporting their
interchangeability for non-compendial research.

Chemical Identity & Structural Analysis[1][2]

Both pharmacopeias define this impurity as the degradation fragment of Timolol, specifically
the thiadiazole moiety formed after the cleavage of the side chain.
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Feature EP Standard USP Standard
Official Name Timolol Impurity D Timolol Related Compound D
] 4-(morpholin-4-yl)-1,2,5- 4-Morpholino-1,2,5-thiadiazol-
Chemical Name o
thiadiazol-3-ol 3-ol
CAS Number 30165-97-0 30165-97-0
Molecular Formula CeHoN302S CeHoN302S
Molecular Weight 187.22 g/mol 187.22 g/mol
) Degradation Product / Degradation Product /
Function
Fragment Fragment

Structural Visualization

The following diagram illustrates the chemical relationship between the parent Timolol molecule
and Impurity D.
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Figure 1: Structural genesis of Impurity D from Timolol Maleate.

Click to download full resolution via product page

Regulatory Framework & Application
United States Pharmacopeia (USP)[4][5][6][7][8][9]

» Role:System Suitability Requirement. The USP monograph for Timolol Maleate requires the
resolution between Timolol and Related Compound D to be NLT 2.0.

» Methodology: Uses a modern C18 column (2.6 pum particle size) with UV detection at 295
nm.[1]
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 Significance: Because Impurity D is a smaller, more polar fragment, it elutes significantly
earlier than Timolol. It serves as a marker for column performance regarding early-eluting
polar impurities.

European Pharmacopoeia (EP)[8]

o Role:Purity Control. It is listed as a specified impurity with a limit (typically 0.4% or similar,
aligning with ICH Q3B).

o Methodology: EP methods often mirror the separation principles of the USP but may
reference different specific column dimensions in older monographs.

 Significance: Used to quantify degradation levels in the APl and finished dosage forms.

Experimental Guide: System Suitability Protocol

This protocol is designed to validate the performance of the Impurity D standard using the
modernized USP LC conditions. This workflow ensures the standard is suitable for use as a
resolution marker.

Chromatographic Conditions[4][5][9][10][11]

e Mode: LC (Liquid Chromatography)[2][1][3][4][5]

e Column: C18 (L1), 2.1 mm x 10 cm, 2.6 um particle size (or equivalent).
e Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

» Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

e Flow Rate: 0.4 mL/min.[2][1]

« Injection Volume: 2.5 pL.

e Detector: UV @ 295 nm.[2][1]

o Temperature: Autosampler 4°C; Column Ambient (25°C).
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Preparation of Solutions[3][4][9][10]

 Diluent: Methanol : Water (60:40).[2][1]
o System Suitability Solution (SSS):
o Dissolve USP Timolol Maleate RS to 100 pg/mL.[2][1]
o Dissolve Timolol Related Compound D RS (or EP Impurity D) to 10 pg/mL.

o Mix in Diluent.

Experimental Workflow
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Figure 2: System Suitability Workflow for Timolol Impurity D Validation.

Click to download full resolution via product page

Performance Comparison Data
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The following data represents typical chromatographic performance observed when analyzing
Timolol Maleate using the conditions described above.

Table 1: Representative Chromatographic Parameters

Impurity D (Reference

Parameter Timolol Maleate (API)

Standard)
Retention Time (RT) ~ 8.5 min ~ 5.7 min
Relative Retention Time (RRT)  1.00 0.67
Elution Order 2 (Late) 1 (Early)
Polarity Moderately Polar Highly Polar
Resolution Requirement N/A > 2.0 (from Timolol)
Limit (Acceptance Criteria) 98.0% - 102.0% NMT 0.4%

Interpretation of Data[3][4][5][7][8][9][10][11][12][13][14]
[15]

» Early Elution: Impurity D elutes significantly earlier (RRT ~0.67) because it lacks the lipophilic
tert-butylamine side chain found in the parent molecule.

e Resolution Criticality: The large separation (RRT 0.67 vs 1.0) usually makes achieving the
Resolution > 2.0 requirement straightforward on fresh C18 columns. Failure to meet this
typically indicates column aging (loss of retention for polar compounds) or incorrect mobile
phase pH/pairing agent concentration.

Application Insights & Conclusion

1. Interchangeability: Scientifically, EP Impurity D and USP Related Compound D are
interchangeable for research and internal method development purposes as they are the same
chemical entity. However, for compendial release testing, you must use the reference standard
specified by the target market's pharmacopeia (e.g., use USP RS for US filings) to ensure
regulatory compliance.
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2. Handling Precautions: Impurity D is a polar fragment. When preparing stock solutions,
ensure the diluent contains sufficient water or methanol. It is stable in solution but should be
stored at 2-8°C when in neat form.

3. Troubleshooting Low Resolution: If the resolution between Impurity D and Timolol drops
below 2.0:

o Check Mobile Phase: Ensure the TFA concentration is accurate (0.05%). TFA acts as an ion-
pairing agent; variations affect the retention of the amine-containing Timolol more than the
neutral/acidic Impurity D.

o Column Health: Early eluting peaks are most sensitive to "phase collapse" or void volume
Issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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